5-Iodo-1-isopropyl-3-nitro-1H-pyrazole
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Overview
Description
5-Iodo-1-isopropyl-3-nitro-1H-pyrazole is a heterocyclic compound with the molecular formula C6H8IN3O2. It is a derivative of pyrazole, characterized by the presence of iodine, isopropyl, and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-isopropyl-3-nitro-1H-pyrazole typically involves the nitration of 1-isopropyl-3-nitro-1H-pyrazole followed by iodination. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the iodination can be carried out using iodine or an iodine-containing reagent under appropriate conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of safe and efficient reaction conditions to handle the reagents and intermediates involved .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-isopropyl-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of 5-amino-1-isopropyl-3-nitro-1H-pyrazole.
Oxidation: Formation of ketones or carboxylic acids.
Scientific Research Applications
5-Iodo-1-isopropyl-3-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Its derivatives can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level
Mechanism of Action
The mechanism of action of 5-Iodo-1-isopropyl-3-nitro-1H-pyrazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The presence of the nitro group suggests potential involvement in redox reactions, while the iodine atom may facilitate binding to specific sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Iodo-1-isopropyl-3-nitro-1H-pyrazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both iodine and nitro groups makes it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C6H8IN3O2 |
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Molecular Weight |
281.05 g/mol |
IUPAC Name |
5-iodo-3-nitro-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C6H8IN3O2/c1-4(2)9-5(7)3-6(8-9)10(11)12/h3-4H,1-2H3 |
InChI Key |
ZKVYQSVAVHULBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)[N+](=O)[O-])I |
Origin of Product |
United States |
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